2-Oxa-5-azaspiro[3.4]octane hydrochloride
Overview
Description
2-Oxa-5-azaspiro[3.4]octane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Discovery Applications
Construction of Multifunctional Modules for Drug Discovery : New classes of thia/oxa-azaspiro[3.4]octanes, including 2-Oxa-5-azaspiro[3.4]octane hydrochloride, have been synthesized. These compounds are designed as novel, multifunctional, and structurally diverse modules for drug discovery, suggesting their potential utility in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Synthesis of Novel Azabicyclo Compounds : A study described the synthesis of a 2-azabicyclo[3.1.0]hexane by rearranging a spirocyclic epoxide, demonstrating the synthetic utility of such spirocyclic compounds in creating structurally complex molecules (Adamovskyi et al., 2014).
Electrophilic Amination of C-H-Acidic Compounds : The reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids have been studied, showcasing the versatility of these compounds in synthetic organic chemistry (Andreae et al., 1992).
Structural and Conformational Analysis
NMR Spectroscopy Studies : Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, including this compound, was conducted using NMR spectroscopy. This research is vital for understanding the properties and potential applications of these compounds (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Spirocyclic Oxetane-Fused Compounds : Research on the synthesis of spirocyclic oxetane-fused benzimidazole illustrates the complex chemical transformations possible with spirocyclic compounds like this compound (Gurry, McArdle, & Aldabbagh, 2015).
Diversity-Oriented Synthesis of Azaspirocycles : The use of this compound in the diversity-oriented synthesis of azaspirocycles highlights its role in generating a range of structurally diverse and potentially biologically active compounds (Wipf, Stephenson, & Walczak, 2004).
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(7-3-1)4-8-5-6;/h7H,1-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBIVRSNQWASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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